molecular formula C15H18N2O2 B11985244 1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea CAS No. 100957-91-3

1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea

Katalognummer: B11985244
CAS-Nummer: 100957-91-3
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: DVNVWLNMDUURTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea is an organic compound that features a urea functional group attached to a naphthyl ring and a hydroxymethylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthyl isocyanate with 1-hydroxymethylpropylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Hydroxymethylpropyl)-3-(2-naphthyl)urea: Similar structure but with the naphthyl group in a different position.

    1-(1-Hydroxymethylpropyl)-3-(1-phenyl)urea: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

1-(1-Hydroxymethylpropyl)-3-(1-naphthyl)urea is unique due to the presence of both a hydroxymethylpropyl group and a naphthyl ring, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses.

Eigenschaften

CAS-Nummer

100957-91-3

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

1-(1-hydroxybutan-2-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H18N2O2/c1-2-12(10-18)16-15(19)17-14-9-5-7-11-6-3-4-8-13(11)14/h3-9,12,18H,2,10H2,1H3,(H2,16,17,19)

InChI-Schlüssel

DVNVWLNMDUURTB-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC(=O)NC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.